N-{3-[(4-ethoxyphenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(4-ethoxyphenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a pyrrolidine moiety, and a furan carboxamide group, making it a versatile candidate for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-ethoxyphenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene structure, followed by the introduction of the ethoxyphenyl and pyrrolidine groups through nucleophilic substitution reactions. The final step involves the formation of the furan-2-carboxamide moiety under controlled conditions, often using amide coupling reagents such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-ethoxyphenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-{3-[(4-ethoxyphenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3-[(4-ethoxyphenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with chlorine atoms and have been used in the production of dyes and herbicides.
Phenolic Compounds: Produced by endophytic fungi and have various health-promoting properties.
Uniqueness
N-{3-[(4-ethoxyphenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H28N2O3S |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-[3-[(4-ethoxyphenyl)-pyrrolidin-1-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H28N2O3S/c1-4-28-19-11-9-18(10-12-19)22(26-13-5-6-14-26)21-16(2)17(3)30-24(21)25-23(27)20-8-7-15-29-20/h7-12,15,22H,4-6,13-14H2,1-3H3,(H,25,27) |
InChI Key |
RUTINENOWYAQPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(SC(=C2C)C)NC(=O)C3=CC=CO3)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.